4-Aminocyclopent-2-en-1-ol
Description
Significance as a Chiral Building Block in Modern Synthesis
The chirality of 4-Aminocyclopent-2-en-1-ol is a key feature that makes it a sought-after starting material in asymmetric synthesis. The ability to access enantiomerically pure forms of this compound allows chemists to construct target molecules with specific, predetermined stereochemistry, which is often crucial for their biological activity. rhhz.netijcpa.in
The synthesis of enantiopure this compound and its derivatives is a significant area of research. Methods often employ enzymatic resolutions to separate racemic mixtures. acs.orgresearchgate.net For instance, racemic cis-4-aminocyclopent-2-en-1-ols can be synthesized and then resolved through enzymatic acetylation or hydrolysis. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven effective in the kinetic resolution of N-protected derivatives of cis-4-aminocyclopent-2-en-1-ol, yielding the desired enantiomer with high enantiomeric excess. rhhz.netmdpi.com
The development of chromatographic methods, such as enantioselective High-Performance Liquid Chromatography (HPLC), has also been crucial for the separation and analysis of the enantiomers of this compound derivatives, ensuring the high optical purity required for pharmaceutical applications. ijcpa.in
Table 1: Enzymatic Resolution Methods for this compound Derivatives
| Enzyme | Substrate | Resolution Method | Product Enantiomeric Excess (ee) | Reference |
| Candida antarctica lipase B (CALB) | Racemic N-protected cis-4-amino-cyclopent-2-en-1-ol | Stereoselective hydrolysis | 99% | mdpi.com |
| Candida antarctica B lipase | cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Enzymatic acetylation | 90% | acs.org |
| Pseudomonas species lipase | cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Enzymatic acetylation | 92% | acs.org |
| Electric eel acetylcholine (B1216132) esterase | cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Enzymatic hydrolysis | 92% (99% after recrystallization) | acs.orgresearchgate.net |
Centrality in Carbocyclic Nucleoside Analog Research and Development
Carbocyclic nucleosides, where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar of natural nucleosides, are a critical class of therapeutic agents, particularly as antiviral drugs. researchgate.netgoogle.com this compound is a key precursor for the synthesis of these important molecules. acs.orgacs.org
The synthesis of carbocyclic nucleoside analogs often involves the coupling of a purine (B94841) or pyrimidine (B1678525) base to the cyclopentene ring of a this compound derivative. semanticscholar.org Palladium-catalyzed reactions are frequently employed for this key bond-forming step. semanticscholar.org For example, the acetate (B1210297) derivative of 4-benzoylamino-2-cyclopenten-1-ol can be coupled with various heterocyclic bases under palladium(0) catalysis to produce a range of carbocyclic nucleoside analogs. semanticscholar.org
The stereochemistry of the final nucleoside analog is dictated by the stereochemistry of the starting this compound, highlighting the importance of having access to enantiomerically pure forms of this building block. nih.gov
Broad Applicability as a Key Intermediate in the Synthesis of Biologically Relevant Molecules
The utility of this compound extends beyond carbocyclic nucleosides. Its functional groups and stereocenters make it a versatile intermediate for the synthesis of a wide range of biologically active compounds. rhhz.netacs.orgsemanticscholar.orgchiralen.com
For instance, derivatives of 4-aminocyclopentene have been investigated for their potential as inhibitors of enzymes or as ligands for receptors implicated in various diseases. ontosight.ai The cyclopentene ring can be further functionalized, for example, through dihydroxylation, to introduce additional stereocenters and create more complex structures. researchgate.net The development of ω-transaminases for the conversion of ((1S,4R)-4-aminocyclopent-2-enyl)methanol to (S)-4-(hydroxymethyl)cyclopent-2-enone further expands the utility of this scaffold in synthesizing other chiral carbasugar intermediates. researchgate.net
The chemical versatility of this compound and its derivatives makes it a valuable tool in medicinal chemistry and drug discovery, providing access to novel molecular architectures with the potential for therapeutic applications. researchgate.net
Table 2: Examples of Biologically Relevant Molecules Synthesized from this compound Derivatives
| Target Molecule Class | Key Synthetic Strategy | Reference |
| Carbocyclic Nucleosides | Palladium-catalyzed coupling with heterobases | semanticscholar.org |
| 5'-Norcarbocyclic Nucleosides | Thermolysis of β-amino ketones derived from enaminones | acs.org |
| Carbovir and Abacavir Precursors | Utilization of Vince lactam, a derivative of the cyclopentene framework | researchgate.net |
| GABA Analogues | Thermal cis-trans isomerization of protected aminocyclopentene carboxylic acids | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHAQOEPZJMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Enantiomeric Control of 4 Aminocyclopent 2 En 1 Ol
Chiral Purity and Enantiomeric Excess in Synthetic Pathways
The synthesis of enantiomerically pure or enriched 4-aminocyclopent-2-en-1-ol is a key objective for its application in pharmaceuticals. The enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical parameter evaluated in asymmetric synthesis. A variety of strategies have been developed to produce specific stereoisomers of this compound with high chiral purity.
One notable approach involves the asymmetric synthesis of 4-aminocyclopent-2-en-1-ols starting from 4-amino-substituted cyclopentene (B43876) oxides. This method utilizes a chiral base-mediated rearrangement of the epoxide to the corresponding allylic alcohol. This stereoselective transformation has been reported to yield the desired this compound with an enantiomeric excess of 90%.
Another effective strategy employs a chiral starting material to direct the stereochemical outcome. For instance, the synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride can be achieved starting from the chiral lactam, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. In this pathway, the inherent chirality of the starting material guides the formation of the desired enantiomer through a sequence of reactions including an esterification ring-opening and subsequent reduction, ensuring high chiral purity in the final product.
Strategies for Racemic Mixture Resolution
When synthetic methods produce a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques are required to separate the individual enantiomers. These methods are broadly categorized into enzymatic and chromatographic techniques.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful and widely used technique for separating enantiomers of chiral alcohols and amines. This method relies on the stereoselectivity of enzymes, typically lipases, which catalyze a reaction (such as acylation) at a much faster rate for one enantiomer than for the other. In the context of resolving racemic this compound or its precursors, a lipase (B570770) would selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of an acylated product and the unreacted alcohol can then be separated by conventional methods like column chromatography.
Commonly employed enzymes for this purpose include lipases from various microbial sources, which are valued for their stability, broad substrate scope, and high enantioselectivity.
| Enzyme | Typical Acyl Donor | Reaction Solvent |
|---|---|---|
| Lipase B from Candida antarctica (CALB) | Vinyl acetate (B1210297) | Toluene, Tetrahydrofuran (THF) |
| Lipase from Pseudomonas cepacia (PSL) | Isopropenyl acetate | Hexane (B92381) |
| Lipase from Candida rugosa (CRL) | Vinyl acetate | Ionic Liquids / Toluene |
This process can effectively resolve racemic mixtures, yielding both enantiomers with high optical purity.
Chromatographic Enantioseparation Techniques
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary analytical and preparative method for separating enantiomers. heraldopenaccess.usnih.gov This technique relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation. heraldopenaccess.usyakhak.org
For compounds like this compound, which contain both an amino and a hydroxyl group, polysaccharide-based CSPs are particularly effective. yakhak.orgsemanticscholar.org These phases, often derived from cellulose (B213188) or amylose (B160209) functionalized with phenylcarbamate groups, provide a complex chiral environment with multiple interaction points (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) that facilitate chiral recognition. scas.co.jpnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. yakhak.orgresearchgate.net The enantiomeric excess of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. heraldopenaccess.us
Enantiodivergent Synthesis Approaches to Both Stereoisomers
Enantiodivergent synthesis provides an elegant and efficient strategy to access both enantiomers of a target molecule from a single, readily available chiral precursor. This approach is highly advantageous as it avoids the need to source both enantiomers of a starting material.
A reported enantiodivergent synthesis of an N-Boc-protected 4-aminocyclopent-2-en-1-one, a direct precursor to this compound, exemplifies this strategy. The synthesis begins with a single chiral starting material, (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. By strategically altering the sequence of reactions, both the (-) and (+) enantiomers of the target aminocyclopentenone can be produced.
A key step in this divergent approach is the use of a Mitsunobu reaction. This reaction allows for the inversion of the stereochemistry at a specific carbon center. By either proceeding directly or employing the Mitsunobu inversion at the appropriate stage, the synthetic route can be directed towards either of the desired final enantiomers.
| Target Enantiomer | Starting Material | Key Stereochemical Step | Overall Yield | Number of Steps |
|---|---|---|---|---|
| (-)-Enantiomer | (S)-4-[(TBS)oxy]cyclopent-2-en-1-one | Direct pathway | 11% | 5 |
| (+)-Enantiomer | (S)-4-[(TBS)oxy]cyclopent-2-en-1-one | Mitsunobu inversion | 10% | 7 |
This method highlights the flexibility and power of enantiodivergent synthesis in accessing the full stereochemical diversity of a chiral molecule like this compound from a common chiral pool starting material.
Advanced Synthetic Methodologies for 4 Aminocyclopent 2 En 1 Ol and Its Stereoisomers
Asymmetric Chemical Synthesis Routes
Hetero Diels-Alder Cycloaddition Strategies
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocyclic rings. rsc.org An aza-Diels-Alder reaction, in particular, can be envisioned as a strategic approach to assemble the aminocyclopentene core. This would typically involve the [4+2] cycloaddition of a 1-azadiene with a suitable dienophile. While direct synthesis of 4-aminocyclopent-2-en-1-ol using this method is not extensively documented, the principles of asymmetric aza-Diels-Alder reactions offer a viable pathway.
Chiral Brønsted acids have emerged as effective catalysts for asymmetric transformations involving imine electrophiles. beilstein-journals.org For instance, the reaction of cyclic C-acylimines with cyclopentadiene (B3395910), catalyzed by chiral BINOL-derived phosphoric acids, can produce aza-tetracycles with high diastereo- and enantioselectivities. beilstein-journals.org Although this example involves cyclopentadiene as the diene, a similar strategy could be adapted where a functionalized 1-azadiene reacts with a dienophile containing a latent hydroxyl group or a precursor. The use of chiral Lewis acids to catalyze reactions between arylimines and electron-rich dienes like Danishefsky's diene also highlights the potential for enantioselective control in forming nitrogen-containing six-membered rings, which could then be transformed into the desired cyclopentene (B43876) structure. beilstein-journals.org
Table 1: Overview of Hetero Diels-Alder Strategies
| Catalyst Type | Reactants | Product Type | Potential Application |
|---|---|---|---|
| Chiral Brønsted Acid | C-acylimine + Diene | Aza-tetracycle | Construction of N-containing ring |
Nitroso Diels-Alder Reactions and Subsequent Transformations
A highly effective and well-documented approach for the enantioselective synthesis of aminocyclopentenols utilizes an acylnitroso Diels-Alder reaction. nih.gov This methodology, pioneered by the Miller group, involves the cycloaddition of an in-situ generated acylnitroso species with cyclopentadiene. beilstein-journals.orgnih.gov The resulting cycloadduct, a bicyclic oxazine (B8389632), serves as a versatile precursor to various stereoisomers of this compound.
The process typically begins with the oxidation of a hydroxamic acid, such as N-Boc-hydroxylamine, to the corresponding acylnitroso dienophile. This highly reactive intermediate is trapped by cyclopentadiene to form the Diels-Alder adduct. Subsequent transformations of this adduct are then carried out to yield the target aminocyclopentenol. For example, a concise total synthesis of (+)-streptazolin was achieved starting from an aminocyclopentenol derived from an acylnitroso Diels-Alder reaction. beilstein-journals.orgnih.gov This underscores the utility of this method in providing enantiomerically pure building blocks for natural product synthesis.
Key steps in this synthetic route include:
Acylnitroso Diels-Alder Cycloaddition: Formation of a bicyclic oxazine from an acylnitroso species and cyclopentadiene.
Reductive Cleavage: The N-O bond of the oxazine is cleaved, often using reducing agents like Mo(CO)₆ or SmI₂, to unmask the amino and hydroxyl groups.
Functional Group Manipulation: Protection of the resulting amino and hydroxyl groups allows for further synthetic modifications.
Stereoselective Reduction Reactions of Cyclic Precursors
The stereoselective reduction of a carbonyl group in a cyclic precursor is a crucial step in many synthetic routes to this compound. The typical precursor for this transformation is a 4-(protected-amino)cyclopent-2-en-1-one. The stereochemical outcome of the reduction dictates the relative stereochemistry of the resulting amino and hydroxyl groups.
The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride, is a particularly effective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This method is known for its high chemoselectivity and is often performed in alcoholic solvents like methanol (B129727) at low temperatures.
An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one has been reported, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one. nih.gov The synthesis of the precursor involved a Luche reduction of the ketone to an alcohol, which was then converted to the amino group via a Mitsunobu reaction. nih.gov The resulting enantiomerically pure aminocyclopentenones can then be subjected to a stereoselective reduction to furnish the desired diastereomer of this compound. The choice of reducing agent and reaction conditions is critical to achieving high diastereoselectivity.
Table 2: Comparison of Reduction Conditions
| Precursor | Reducing Agent | Key Feature | Product |
|---|---|---|---|
| 4-Aminocyclopent-2-en-1-one | NaBH₄, CeCl₃ (Luche) | High 1,2-selectivity | This compound |
Mitsunobu Inversion and Functionalization
The Mitsunobu reaction is a powerful and widely used method for the inversion of stereochemistry at a secondary alcohol center. rsc.orgnih.gov This reaction proceeds via an SN2 mechanism, leading to a predictable inversion of configuration. nih.gov In the context of this compound synthesis, the Mitsunobu reaction can be employed to convert one diastereomer into another, providing access to a range of stereoisomers from a single precursor.
This methodology is particularly valuable in the synthesis of carbocyclic nucleosides, where the precise stereochemistry of the nucleoside analogue is critical for its biological activity. A typical Mitsunobu protocol involves the reaction of the alcohol with a nucleophile in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
For the functionalization of a this compound derivative, the hydroxyl group can be inverted by using a carboxylic acid (e.g., p-nitrobenzoic acid) as the nucleophile, followed by hydrolysis of the resulting ester. Alternatively, a nitrogen nucleophile, such as phthalimide (B116566) or a purine (B94841) or pyrimidine (B1678525) base, can be directly introduced with inversion of configuration to build the core structure of carbocyclic nucleosides. A new route for the asymmetric synthesis of 4-aminocyclopent-2-en-1-ols has been described that involves Mitsunobu reactions as a key step.
Ring-Closing Metathesis (RCM) in Precursor Preparation
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems, particularly five- to seven-membered rings. This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene.
In the synthesis of this compound, RCM is employed to construct the cyclopentene ring of a suitable acyclic precursor. The synthesis of the diene precursor is a critical aspect of this strategy. The precursor must contain the necessary functionality, including the latent amino and hydroxyl groups, at the appropriate positions. Once the diene is synthesized, it can be subjected to RCM to form the five-membered ring. Subsequent functional group transformations can then be performed to unveil the final this compound structure. The tolerance of Grubbs catalysts to a wide range of functional groups, including alcohols, makes RCM a highly versatile and efficient method for preparing these cyclic precursors.
Table 3: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features |
|---|---|---|
| Grubbs Catalyst | First | Good activity for terminal alkenes |
| Grubbs Catalyst | Second | Higher activity, broader substrate scope |
Palladium(0)/Indium Iodide-Allylations and Tethered Aminohydroxylations
A convergent approach to this compound can be designed utilizing a combination of metal-mediated C-C bond formation and a subsequent aminohydroxylation reaction. A sequential process involving indium-mediated allylation followed by a palladium-catalyzed cross-coupling can be used to construct a functionalized cyclopentene precursor. Indium-mediated allylation reactions are known for their high functional group tolerance and can often be carried out in aqueous media.
Following the formation of the cyclopentene ring with the appropriate substituents, the amino and hydroxyl groups can be introduced stereoselectively across the double bond. The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the syn-dihydroxylation of alkenes with concomitant introduction of an amino group. This reaction utilizes an osmium catalyst in conjunction with a chiral ligand (derived from dihydroquinine or dihydroquinidine) to achieve high enantioselectivity. The nitrogen source is typically a chloramine (B81541) salt, such as chloramine-T. This tethered aminohydroxylation strategy allows for the direct installation of the required 1,2-amino alcohol functionality onto the cyclopentene scaffold in a single, stereocontrolled step.
Biocatalytic and Chemoenzymatic Synthetic Processes
Biocatalytic and chemoenzymatic strategies offer powerful alternatives to traditional chemical synthesis for producing enantiomerically pure this compound and its stereoisomers. These methods leverage the high selectivity of enzymes to achieve specific transformations, often under mild reaction conditions, leading to higher yields and reduced environmental impact.
Lipase-Catalyzed Asymmetric Hydrolysis and Acetylation
Lipases are versatile enzymes widely employed in the kinetic resolution of racemic mixtures. nih.gov Their application in the synthesis of chiral molecules relies on their ability to selectively catalyze the hydrolysis of an ester or the acylation of an alcohol in one enantiomer of a racemic pair, leaving the other enantiomer unreacted. chemrxiv.org This process, known as enzymatic kinetic resolution (EKR), can yield both enantiomers of a compound with high optical purity. nih.gov
In the context of this compound and related structures, lipases can be used to resolve racemic intermediates. For instance, a racemic mixture of an acetylated derivative of this compound can be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) will selectively hydrolyze one enantiomer of the acetate (B1210297), yielding the corresponding optically active alcohol, while the other enantiomer remains as the acetate. nih.gov Conversely, a racemic alcohol can be resolved through enantioselective acetylation, where the lipase selectively acylates one enantiomer, leaving the other unreacted. u-szeged.hu
The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion rates. u-szeged.hu Common lipases used for such resolutions include those from Pseudomonas cepacia (PCL), Candida antarctica Lipase A (CAL-A), and Candida antarctica Lipase B (CAL-B). nih.govmdpi.com The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a key parameter in evaluating the effectiveness of the resolution. nih.gov
Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions
| Enzyme | Substrate | Reaction Type | Solvent | Acyl Donor/Acceptor | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PSL-CI) | rac-naphthofurandione | Acetylation | - | - | - | >99 | >200 |
| Candida rugosa Lipase (CRL) | Diastereoisomeric mixture of FOP acetates | Hydrolysis | Buffer (pH 7.0) with 30% DIPE | Water | - | >99 | >200 |
| Lipase from Burkholderia cepacia (lipase PS-D) | racemic hydroxylactam | Acetylation | 1,4-dioxane | Vinyl acetate | 49 | >99 | >200 |
| Pseudomonas fluorescens lipase | Cinnamaldehyde-derived adducts | Hydrolysis | - | - | - | - | - |
| Amano AK lipase | Benzaldehyde derivatives | Hydrolysis | - | - | - | - | - |
This table is generated based on data from various sources for illustrative purposes and may not directly correspond to the resolution of this compound.
Enzymatic Transamination for Chiral Carbasugar Intermediates
Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comnih.gov This capability makes them highly valuable for the asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones. nih.gov In the synthesis of this compound, transaminases can be employed to introduce the amino group stereoselectively onto a suitable cyclopentenone precursor.
The reaction mechanism involves two half-reactions in a ping-pong bi-bi mechanism. mdpi.com In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the keto-acid byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, generating the desired chiral amine and regenerating the PLP cofactor. mdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium, which can limit product yields. mbl.or.kr Strategies to overcome this include using a large excess of the amino donor, removing the ketone byproduct, or employing a 'smart' amine donor that shifts the equilibrium towards product formation. mdpi.com Transaminases can be applied in two main ways: kinetic resolution of a racemic amine or asymmetric synthesis from a prochiral ketone, with the latter offering a theoretical yield of 100%. nih.gov
The broad substrate spectrum of transaminases allows for the synthesis of a variety of optically pure amino compounds, which are key intermediates in the pharmaceutical industry. mdpi.com For instance, a chemoenzymatic route for a gamma secretase inhibitor utilized a transaminase for the conversion of a substituted tetralone to the corresponding (S)-amine with excellent selectivity. worktribe.com
Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity
While naturally occurring enzymes offer a remarkable degree of selectivity, their properties may not always be optimal for specific industrial applications. mdpi.com Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes with improved characteristics, such as enhanced enantioselectivity, activity, and stability. scispace.com
Directed evolution mimics the process of natural selection in a laboratory setting. nih.gov It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or recombination of genes, followed by high-throughput screening to identify mutants with the desired properties. nih.govnih.gov This iterative process of mutation and selection can lead to significant improvements in enzyme performance without requiring detailed knowledge of the enzyme's structure or mechanism. scispace.com For example, successive rounds of random mutagenesis and saturation mutagenesis increased the enantioselectivity of a Pseudomonas aeruginosa lipase from an E value of 1.1 to 25.8 for the hydrolysis of a chiral ester. nih.gov
Rational protein design, on the other hand, involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.gov This approach can be used to modify the active site of an enzyme to better accommodate a specific substrate, thereby enhancing its enantioselectivity. nih.gov Molecular modeling can be used to predict the effects of specific mutations, guiding the engineering process. nih.gov For instance, a single amino acid substitution in a lipase from Pseudomonas aeruginosa was sufficient to significantly increase its enantioselectivity. scispace.com
These engineering strategies have been successfully applied to various enzymes, including lipases and transaminases, to improve their performance in the synthesis of chiral compounds. nih.govmdpi.com
Table 2: Examples of Improved Enantioselectivity through Enzyme Engineering
| Enzyme | Wild-Type E-value | Mutant E-value | Engineering Method |
|---|---|---|---|
| Pseudomonas aeruginosa Lipase | 1.1 | 25.8 | Random mutagenesis and saturation mutagenesis |
| Pseudomonas aeruginosa Lipase | 1.1 | >25 | epPCR and saturation mutagenesis |
| Epoxide Hydrolase | 4.6 | 160 | Directed Evolution |
This table is generated based on data from various sources for illustrative purposes.
Multi-Step Synthesis Design and Optimization
The synthesis of this compound and its stereoisomers often involves multi-step reaction sequences that require careful design and optimization to achieve high yields and stereoselectivity. york.ac.uk Strategies for the synthesis of carbasugars, the class of compounds to which this compound belongs, can be broadly categorized into approaches starting from non-carbohydrate sources and those utilizing the chiral pool. nih.gov
A common strategy involves the use of cyclopentene derivatives as starting materials. For example, a stereoselective preparation of cis 4-amino-substituted cyclopentene oxides can be followed by a chiral base-mediated rearrangement to yield the corresponding allylic alcohols with high enantiomeric excess. york.ac.uk Key steps in such syntheses often include stereoselective epoxidation and subsequent rearrangement. york.ac.uk
Another approach involves the use of ring-closing metathesis (RCM) to construct the cyclopentene ring. semanticscholar.org This powerful reaction allows for the formation of cyclic olefins from acyclic diene precursors. The synthesis of carbasugar analogues often employs Wittig olefination as a key step to introduce necessary double bonds prior to RCM. semanticscholar.org
The optimization of a multi-step synthesis involves a systematic evaluation of each reaction step to maximize yield and selectivity while minimizing byproducts and purification efforts. This can include screening different catalysts, solvents, and reaction conditions. In biocatalytic steps, optimization may involve adjusting pH, temperature, and substrate concentration. The integration of chemical and enzymatic steps in a chemoenzymatic process can lead to more efficient and sustainable synthetic routes. ucl.ac.uk For instance, a de novo designed pathway in Escherichia coli combining transketolase and transaminase enzymes has been used for the biocatalytic synthesis of amino alcohols. ucl.ac.uk
Table of Compounds
| Compound Name |
|---|
| This compound |
| Vinyl acetate |
| rac-naphthofurandione |
| FOP acetates |
| racemic hydroxylactam |
| Cinnamaldehyde-derived adducts |
| Benzaldehyde derivatives |
| Pyridoxal 5'-phosphate (PLP) |
| Pyridoxamine-5'-phosphate (PMP) |
| Tetralone |
| (S)-amine |
Derivatization and Chemical Transformations of 4 Aminocyclopent 2 En 1 Ol
Regioselective and Stereoselective Functionalization
The presence of multiple reactive sites on the 4-aminocyclopent-2-en-1-ol core necessitates precise control over reaction conditions to achieve desired regioselectivity and stereoselectivity. A key strategy in the asymmetric synthesis of 4-aminocyclopent-2-en-1-ols involves the stereoselective preparation of cis-4-amino-substituted cyclopentene (B43876) oxides, which then undergo a chiral base-mediated rearrangement to form the corresponding allylic alcohols with high enantiomeric excess (up to 90% ee). This approach is particularly valuable in the synthesis of carbocyclic nucleoside analogues.
Enzymatic resolutions are also a powerful tool for achieving high stereoselectivity. For instance, racemic cis-4-aminocyclopent-2-en-1-ols can be kinetically resolved through enzymatic acetylation or hydrolysis. The use of lipases, such as Candida antarctica lipase (B570770) B and Pseudomonas species lipase, for the acetylation of cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol has yielded the corresponding acetate (B1210297) with enantiomeric excesses of 90% and 92%, respectively. Similarly, enzymatic hydrolysis of the corresponding 1-O-acetate derivative with electric eel acetylcholine (B1216132) esterase has provided the parent alcohol in 92% ee, which can be further enhanced to 99% ee after a single recrystallization.
These stereochemically defined aminocyclopentenols serve as crucial chiral building blocks for the synthesis of biologically active molecules, including both D- and L-carbocyclic nucleosides. The functional groups can be further manipulated with high stereocontrol, for example, through dihydroxylation of the double bond to introduce additional stereocenters.
Table 1: Examples of Regioselective and Stereoselective Functionalization
| Precursor | Reagents/Conditions | Product | Key Outcome |
| cis-4-amino-substituted cyclopentene oxide | Chiral lithium amide base | (1R,4R)- or (1S,4S)-4-aminocyclopent-2-en-1-ol | Enantioselective rearrangement to allylic alcohol (up to 90% ee) |
| (±)-cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Candida antarctica B lipase, vinyl acetate | (-)-acetate derivative | Kinetic resolution (90% ee) |
| (±)-cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Electric eel acetylcholine esterase | (+)-cis-N-acetyl-4-aminocyclopent-2-enol | Kinetic resolution (92% ee) |
Protective Group Strategies for Amino and Hydroxyl Moieties
Due to the comparable reactivity of the amino and hydroxyl groups, selective protection is a critical step in the synthetic manipulation of this compound. Orthogonal protecting groups, which can be removed under different conditions, are often employed to allow for the sequential functionalization of the two groups.
Common protecting groups for the amino functionality include carbamates like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The Boc group is stable under a wide range of conditions but is readily removed with acid, while the Fmoc group is cleaved under basic conditions, typically with piperidine. For the hydroxyl group, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are frequently used and can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are another option for hydroxyl protection, removable by hydrogenolysis.
The choice of protecting group strategy depends on the planned subsequent reaction steps. For instance, if a reaction requires basic conditions, the amino group might be protected as a Boc carbamate (B1207046) and the hydroxyl group as a silyl ether. Conversely, for a reaction under acidic conditions, an Fmoc-protected amine and a benzyl-protected alcohol might be more suitable. This orthogonal approach ensures that one functional group can be deprotected and reacted without affecting the other.
Table 2: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amino | tert-butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) |
| Amino | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |
| Hydroxyl | tert-butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) |
| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
Ring Transformations and Skeletal Rearrangements of Derivatives
The cyclopentane (B165970) framework of this compound derivatives can undergo various ring transformations and skeletal rearrangements to yield more complex carbocyclic and heterocyclic structures. While the cyclopentane ring itself is relatively stable, its derivatives can be induced to rearrange under specific conditions. For instance, certain photochemical reactions can promote skeletal rearrangements of cyclobutane-fused systems, suggesting that appropriately functionalized cyclopentane derivatives could undergo similar transformations.
Although direct ring expansion of this compound is not widely reported, related cyclopentane systems serve as precursors for larger rings. Methodologies for the synthesis of larger heterocyclic systems often involve the ring-closing of open-chain precursors derived from cyclic starting materials. The strategic placement of functional groups on the cyclopentane ring of this compound can facilitate bond cleavage and subsequent rearrangement to form different ring sizes.
Formation of Cyclic and Bicyclic Derivatives (e.g., Oxazolidinones, Oxazines)
The cis-relationship of the amino and hydroxyl groups in derivatives of this compound makes it an ideal precursor for the formation of fused heterocyclic rings. One of the most common transformations is the synthesis of oxazolidinones. This can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole, to form a five-membered cyclic carbamate. These oxazolidinone-fused cyclopentane derivatives are rigid bicyclic structures that lock the conformation of the original ring.
Similarly, reaction with aldehydes or ketones can lead to the formation of oxazolidines, while reaction with appropriate dielectrophiles can be used to construct other bicyclic systems. For example, intramolecular cyclization reactions of derivatives where the amino or hydroxyl group is tethered to another reactive moiety can lead to the formation of bicyclic lactams or other fused heterocycles. These transformations are valuable for creating structurally diverse scaffolds for medicinal chemistry and materials science.
Table 3: Synthesis of Cyclic Derivatives
| Reactant | Reagent(s) | Product Type |
| This compound | Phosgene or CDI | Oxazolidinone |
| This compound | Aldehyde/Ketone, acid catalyst | Oxazolidine |
| Appropriately functionalized derivative | - | Bicyclic lactam |
Derivatization for Analytical Characterization (e.g., Silylation)
The high polarity and hydrogen-bonding capacity of this compound make it non-volatile, which poses challenges for analysis by gas chromatography-mass spectrometry (GC-MS). To overcome this, derivatization is employed to replace the active hydrogens on the amino and hydroxyl groups with nonpolar moieties, thereby increasing volatility and thermal stability.
Silylation is the most common derivatization technique for this purpose. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to convert the -OH and -NH₂ groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. These silylated derivatives are significantly more volatile and less prone to adsorption on the GC column, resulting in improved peak shape and sensitivity. This allows for accurate quantification and structural elucidation by GC-MS. The derivatization is typically performed by heating the analyte with the silylating reagent in an appropriate solvent prior to injection.
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Reagent | Abbreviation | Derivative Formed | Key Advantage |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility for GC analysis |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable derivatives compared to TMS |
Advanced Applications of 4 Aminocyclopent 2 En 1 Ol As a Precursor
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, typically a cyclopentane (B165970) or cyclopentene (B43876) ring. This structural modification imparts greater stability against enzymatic degradation by hydrolases and phosphorylases, which often leads to improved pharmacokinetic profiles and enhanced biological activity. 4-Aminocyclopent-2-en-1-ol provides a pre-functionalized and stereochemically defined core, making it an ideal precursor for these target molecules.
5′-Norcarbocyclic Nucleosides
5′-Norcarbocyclic nucleosides are a specific subset of carbocyclic nucleosides that lack the exocyclic hydroxymethyl group (the 5'-carbon) found in their natural counterparts. This structural alteration can significantly influence their interaction with viral or cellular enzymes. The enantioselective synthesis of precursors for these compounds has been efficiently accomplished using derivatives of 4-aminocyclopentenol. For instance, (1S,4R)- and (1R,4S)-4-N-acetylaminocyclopent-2-ene derivatives serve as crucial intermediates for the synthesis of 5′-norcarbocyclic nucleosides and related antiviral compounds. These intermediates are prepared through multi-step synthetic sequences, highlighting the utility of the aminocyclopentene framework in constructing these modified nucleoside analogs.
Precursors to d- and l-Carbocyclic Nucleosides
The biological activity of nucleoside analogs is highly dependent on their stereochemistry. The ability to synthesize both d- and l-enantiomers of carbocyclic nucleosides is crucial for exploring structure-activity relationships and identifying potent therapeutic agents. An enantiodivergent synthetic strategy allows for the preparation of both (R)- and (S)-enantiomers of N-Boc-protected 4-aminocyclopent-2-en-1-one from a single chiral starting material. This approach provides access to both enantiomeric series of carbocyclic nucleosides, facilitating comprehensive biological evaluation. Efficient syntheses for both (1S,4R) and (1R,4S) isomers of 4-N-acetylamino derivatives have been developed, further demonstrating the role of these precursors in accessing both d- and l-carbocyclic nucleoside families. asianpubs.org
Novel Carbocyclic Nucleoside Structures
The versatility of the 4-aminocyclopentenol core extends to the synthesis of novel carbocyclic nucleosides with diverse heterocyclic bases. The key intermediate, cis-4-amino-2-cyclopentene-1-methanol, which is closely related to the title compound, enables the efficient synthesis of a variety of carbocyclic nucleosides. organic-chemistry.org This precursor has been utilized to incorporate bases such as adenine, hypoxanthine, and uracil onto the cyclopentene ring. nih.gov The development of synthetic routes to these novel structures is essential for the discovery of new antiviral and antitumor agents. organic-chemistry.org
| Precursor / Intermediate | Target Nucleoside Class | Key Features |
| (1S,4R)- and (1R,4S)-4-N-acetylaminocyclopent-2-enes | 5′-Norcarbocyclic Nucleosides | Lacks the 5'-hydroxymethyl group, potential for antiviral activity. |
| (R)- and (S)-4-aminocyclopent-2-en-1-one derivatives | d- and l-Carbocyclic Nucleosides | Enantiodivergent synthesis allows access to both stereoisomeric series. |
| cis-4-amino-2-cyclopentene-1-methanol | Novel Carbocyclic Nucleosides | Versatile intermediate for attaching various purine (B94841) and pyrimidine (B1678525) bases. organic-chemistry.org |
Key Intermediate for Pharmacologically Active Compounds
Beyond nucleoside analogs, the stereochemically rich structure of this compound makes it a valuable precursor for other complex, non-nucleoside therapeutic agents.
Precursor to Ticagrelor and Related Antiplatelet Agents
Ticagrelor is an orally active, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. rasayanjournal.co.in The core of the Ticagrelor molecule is a complex, multi-substituted cyclopentane ring. The synthesis of this crucial cyclopentane moiety relies on a key chiral intermediate, which can be derived from this compound.
Several synthetic routes to Ticagrelor utilize a protected cyclopentane amino-diol, specifically (3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol. chemicalbook.compharmaffiliates.com This key intermediate provides the necessary stereochemistry for the final drug substance. The synthesis of this intermediate can be envisioned starting from this compound through stereoselective dihydroxylation of the double bond, followed by protection of the resulting diol (e.g., as an acetonide) to yield the required synthetic precursor. This strategic use of this compound allows for the efficient and stereocontrolled construction of the Ticagrelor core. google.com
| Precursor / Intermediate | Target Compound | Pharmacological Class |
| (3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol | Ticagrelor | Antiplatelet Agent (P2Y12 receptor antagonist) |
Intermediate in the Synthesis of Antiviral Agents (e.g., Abacavir, Peramivir)
The strategic importance of this compound is most prominent in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of potent antiviral drugs. Its specific stereoisomers are crucial for achieving the desired biological activity.
Abacavir: The synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS, heavily relies on the chiral integrity of the (1S,4R)-isomer of this compound. This specific enantiomer provides the necessary carbocyclic core of the drug. In the synthesis, (1S,4R)-4-amino-2-cyclopentene-1-methanol is condensed with a substituted pyrimidine derivative. This condensation is a critical step that forms the bond between the cyclopentenyl moiety and the purine base analogue, ultimately leading to the final Abacavir structure. The precise stereochemistry of the aminocyclopentenol is essential for the drug's ability to bind to and inhibit the viral reverse transcriptase enzyme. The synthesis of the undesired (1R, 4S) isomer and its subsequent separation is a critical aspect of manufacturing the key starting material for Abacavir sulfate.
Peramivir: While Peramivir, a neuraminidase inhibitor for treating influenza, also features a functionalized cyclopentane ring, its synthesis commonly originates from a related but distinct precursor. Published synthetic routes for Peramivir often start with (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester, a derivative obtained from Vince's lactam. Although this precursor shares the aminocyclopentene core, it is not directly derived from this compound in these specific routes.
| Antiviral Agent | Precursor Stereoisomer | Therapeutic Use |
| Abacavir | (1S,4R)-4-amino-2-cyclopentene-1-methanol | HIV/AIDS |
| Peramivir | (±)-cis-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester | Influenza |
Synthesis of Chiral Five-Membered Carbasugars
This compound is a highly effective precursor for the synthesis of chiral five-membered carbasugars, specifically carbocyclic nucleosides. These molecules are analogues of natural nucleosides where the furanose oxygen atom of the sugar moiety is replaced by a methylene group. This structural modification imparts greater metabolic stability, making them attractive candidates for antiviral and anticancer therapies.
The synthesis begins with racemic cis-4-aminocyclopent-2-en-1-ol, which can be produced efficiently from inexpensive starting materials like cyclopentadiene (B3395910). The critical step is the resolution of this racemate into its constituent enantiomers. Enzymatic resolution is a common and highly effective method. For instance, enzymes such as Candida antarctica lipase (B570770) B can selectively acetylate one enantiomer, allowing for the separation of the resolved alcohol and its corresponding acetate (B1210297).
Once the optically pure aminocyclopentenol is obtained, it serves as a versatile chiral building block. The amino and hydroxyl groups can be selectively protected and functionalized to introduce the desired nucleobase at the C4 position, leading to the formation of D- and L-carbocyclic nucleosides. The inherent chirality of the precursor dictates the final stereochemistry of the carbasugar, which is fundamental to its biological activity.
Mechanistic Investigations of Reactions Involving 4 Aminocyclopent 2 En 1 Ol
Elucidation of Reaction Pathways (e.g., N-O bond cleavage mechanisms)
The formation and transformation of 4-aminocyclopent-2-en-1-ol and its derivatives often involve complex reaction pathways. One of the significant mechanistic areas of study includes the cleavage of nitrogen-oxygen (N-O) bonds in precursor molecules. The N-O sigma bond is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions, including catalysis by transition metals or mediation by radicals. mdpi.com This reactivity is harnessed to form new carbon-nitrogen (C-N) bonds, which are essential for constructing nitrogen-containing heterocyclic compounds. mdpi.com
Mechanistic investigations suggest that reactions involving precursors like oximes can proceed through radical processes. For instance, a transition-metal catalyst can reduce an oxime ester to generate an iminyl radical. mdpi.com This radical can then undergo further transformations, such as C-C bond fragmentation or cyclization, to yield the desired nitrogen-containing product.
In the context of synthesizing substituted cyclopentane (B165970) systems, pathways involving organocatalysis have also been explored. For example, the reaction of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic conditions (using DABCO) is proposed to proceed through a neutral enol intermediate to afford a 2H-azirine. mdpi.com Such pathways highlight how the choice of catalyst and reaction conditions can direct the mechanism towards specific structural outcomes. While not directly involving this compound, these studies on related N-O bond-containing molecules provide plausible mechanistic frameworks for its synthesis and derivatization from appropriate precursors.
Stereochemical Determinants in Reaction Outcomes
The stereochemistry of reactions leading to or involving this compound is a critical aspect of its chemistry, particularly in the synthesis of chiral molecules like carbocyclic nucleosides. The spatial arrangement of atoms is often determined by the stereochemistry of the starting materials and the specific reaction mechanisms that control the approach of reagents.
A key strategy for controlling stereochemistry is through substrate-controlled diastereoselective reactions. For instance, in the functionalization of 4-hydroxycyclopentenones, the existing hydroxyl group can direct the diastereotopic delivery of a nucleophile, such as a thiolate. acs.org This directing effect is often attributed to hydrogen bonding between the hydroxyl group and the incoming reagent, leading to the preferential formation of one diastereomer over another. acs.org
The Mitsunobu reaction is another powerful tool for controlling stereochemistry, as it typically proceeds with a complete inversion of configuration at the reacting stereocenter. researchgate.net In syntheses starting from a chiral cyclopentene (B43876) derivative, such as (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, a Luche reduction of the ketone can produce a mixture of diastereomeric alcohols. researchgate.net This mixture can then be subjected to a Mitsunobu reaction, for example with di-tert-butyl iminodicarbonate, to invert the stereocenter of the major alcohol diastereomer, providing access to a different stereochemical series. researchgate.net This enantiodivergent approach allows for the synthesis of both (R)- and (S)-enantiomers from a single chiral precursor. researchgate.net
Table 1: Influence of Reaction Type on Stereochemical Outcome
| Reaction | Substrate | Key Reagent(s) | Primary Stereochemical Influence | Typical Outcome |
|---|---|---|---|---|
| Nucleophilic Addition | 4-Hydroxycyclopentenone | Thiolates | Hydrogen bonding with 4-hydroxyl group | Diastereoselective formation of cis/trans adducts acs.org |
| Luche Reduction | 4-O-Silyl-cyclopent-2-en-1-one | CeCl₃, NaBH₄ | Steric hindrance from the silyl (B83357) protecting group | Forms a diastereomeric mixture of alcohols (e.g., 85:15 ratio) researchgate.net |
| Mitsunobu Reaction | (1S,4R)-4-Hydroxycyclopent-2-en-1-yl derivative | DEAD, PPh₃, Di-tert-butyl iminodicarbonate | Sₙ2-type mechanism | Inversion of configuration at the alcohol stereocenter researchgate.net |
| Epoxidation | 4-Amino-substituted cyclopentenes | m-CPBA | Directing effect of the amino group | Stereoselective formation of cis epoxides york.ac.uk |
Enzyme Catalysis Mechanisms and Specificity
Enzymatic methods, particularly kinetic resolutions, offer a highly specific means of obtaining enantiomerically pure this compound and its precursors. Lipases are the most commonly used enzymes for this purpose, capitalizing on their ability to differentiate between the enantiomers of a racemic mixture. acs.org
The mechanism of enzyme-catalyzed kinetic resolution involves the selective acylation or deacylation of one enantiomer in a racemic mixture at a much faster rate than the other. For example, in the resolution of racemic 4-hydroxycyclopentenone, a lipase (B570770) such as Lipozyme IM can be used to catalyze esterification in an organic solvent. acs.org The enzyme's active site, which has a specific three-dimensional geometry, preferentially binds one enantiomer in an orientation that is optimal for catalysis. This specificity arises from a combination of factors including steric fit and electrostatic interactions, such as hydrogen bonding, between the substrate and the amino acid residues in the active site. acs.orgwou.edu
The choice of acylating agent and solvent is crucial for achieving high enantioselectivity. Vinyl acetate (B1210297) is often an effective acylating agent for these resolutions. acs.org The specificity of the enzyme ensures that one enantiomer is converted to its ester, leaving the unreacted enantiomeric alcohol in high enantiomeric purity. This chemoenzymatic approach is valuable for producing optically pure building blocks for the synthesis of complex molecules. acs.org
Table 2: Parameters in Enzymatic Kinetic Resolution of Cyclopentenone Derivatives
| Enzyme | Substrate Type | Reaction Type | Optimal Acylating Agent | Key for Specificity |
|---|---|---|---|---|
| Lipozyme IM | Racemic 4-hydroxycyclopentenone | Esterification | Vinyl acetate acs.org | Geometrical constraints of the enzyme's active site acs.org |
| Candida antarctica lipase B (CAL-B) | Racemic 4-substituted cyclopentanone (B42830) adducts | Acylation | Not specified | Preferential binding and catalysis of one enantiomer acs.org |
Rearrangement Mechanism Studies
Rearrangement reactions provide a powerful method for synthesizing 4-aminocyclopent-2-en-1-ols from readily available precursors. A notable example is the chiral base-mediated rearrangement of 4-amino-substituted cyclopentene oxides. york.ac.uk This reaction transforms a cis-epoxide into the corresponding allylic alcohol with high enantioselectivity. york.ac.uk
The mechanism of this rearrangement involves the deprotonation of a proton adjacent to the epoxide ring by a chiral lithium amide base. The choice of the chiral base is critical for inducing asymmetry in the final product. The resulting carbanion then triggers the opening of the epoxide ring, leading to the formation of the allylic alcohol. The stereochemical outcome of the reaction is determined by the geometry of the transition state, which is influenced by the coordination of the lithium cation and the steric interactions of the chiral base. york.ac.uk
This enantioselective rearrangement is a key step in a synthetic route that provides access to 4-aminocyclopent-2-en-1-ols with high enantiomeric excess (up to 90% ee). york.ac.uk The process begins with the stereoselective epoxidation of a 4-amino-substituted cyclopentene to form the necessary cis-epoxide precursor, which then undergoes the base-mediated rearrangement. york.ac.uk Studies of such rearrangements are crucial for understanding how to control molecular architecture and for developing efficient syntheses of complex chiral targets.
Advanced Analytical and Spectroscopic Characterization of 4 Aminocyclopent 2 En 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the complete chemical structure of 4-Aminocyclopent-2-en-1-ol and its derivatives can be mapped out.
¹H NMR and ¹³C NMR
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons attached to or near electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).
In the case of this compound, the olefinic protons (H-2 and H-3) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the sp² hybridization of the carbon atoms. The proton attached to the carbon bearing the hydroxyl group (H-1) would also be expected to have a downfield chemical shift, likely in the range of 4.0 to 5.0 ppm. The proton on the carbon with the amino group (H-4) would appear in a similar region, influenced by the nitrogen atom. The aliphatic protons on the cyclopentene (B43876) ring (H-5) would resonate at a more upfield position. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration, often appearing as broad singlets.
Coupling constants (J) provide information about the connectivity of adjacent protons. For instance, the vicinal coupling between the olefinic protons (³JH2-H3) would be observed, as well as couplings between the protons on the cyclopentene ring, which would help to establish the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also dependent on their chemical environment.
The sp² hybridized carbons of the double bond (C-2 and C-3) in this compound would be found in the downfield region of the spectrum, typically between 120 and 140 ppm. The carbon atom attached to the hydroxyl group (C-1) would resonate in the range of 60 to 80 ppm, while the carbon attached to the amino group (C-4) would also be in a similar region. The remaining sp³ hybridized carbon atom (C-5) would appear at a more upfield chemical shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | ~ 4.5 - 5.0 | ~ 70 - 80 |
| C-2 | ~ 5.8 - 6.2 | ~ 130 - 135 |
| C-3 | ~ 5.8 - 6.2 | ~ 130 - 135 |
| C-4 | ~ 3.5 - 4.0 | ~ 50 - 60 |
| C-5 | ~ 1.5 - 2.5 | ~ 30 - 40 |
| OH | Variable (broad) | - |
| NH₂ | Variable (broad) | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Advanced 2D NMR Techniques for Complex Structures
For more complex derivatives of this compound, or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. These experiments provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the olefinic protons (H-2 and H-3) and between adjacent protons on the cyclopentene ring, helping to trace the proton connectivity throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of a proton resonance to its corresponding carbon resonance.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The high resolving power of this technique can distinguish between ions with very similar masses, which is crucial for the unambiguous identification of the molecular formula.
For this compound (C₅H₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A small mass error (typically in the parts-per-million range) would confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, polar molecules like this compound, containing hydroxyl and amino groups, can exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for GC analysis. To overcome this, derivatization is often employed.
Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, common derivatization strategies include:
Silylation: Reacting the hydroxyl and amino groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are much more volatile and provide excellent chromatographic peaks.
Acylation: Treating the molecule with an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form ester and amide derivatives.
The mass spectrum of the derivatized compound will show a molecular ion corresponding to the mass of the derivative. The fragmentation pattern of the derivative can also provide valuable structural information. For example, the loss of a TMS group or an acyl group is often a characteristic fragmentation pathway.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
N-H Stretch: The amino group will typically show one or two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region. Primary amines (-NH₂) usually exhibit two bands due to symmetric and asymmetric stretching vibrations.
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the cyclopentene ring.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ region.
C-O Stretch: The carbon-oxygen single bond stretch of the alcohol will give a strong absorption band in the 1050-1260 cm⁻¹ range.
=C-H Stretch: The stretching vibration of the hydrogens attached to the double bond carbons would be expected just above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the aliphatic C-H bonds will appear just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amino | N-H Stretch | 3300 - 3500 | Medium (often two bands) |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Amine | C-N Stretch | 1020 - 1250 | Medium to Strong |
| Alcohol | C-O Stretch | 1050 - 1260 | Strong |
| Alkene | =C-H Stretch | > 3000 | Medium |
| Alkane | C-H Stretch | < 3000 | Medium to Strong |
Optical Rotation and Circular Dichroism (CD) for Chiral Assessment
Optical rotation and circular dichroism are powerful, non-destructive techniques that provide information on the chirality of a molecule. Optical rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound, while circular dichroism measures the differential absorption of left and right circularly polarized light.
The sign and magnitude of the optical rotation are characteristic properties of a chiral molecule and are used to distinguish between enantiomers. For instance, a positive sign (+) indicates dextrorotatory rotation (to the right), while a negative sign (-) indicates levorotatory rotation (to the left). While specific optical rotation data for this compound is not widely reported, data for its closely related derivatives are available and provide valuable insight into the chiroptical properties of this class of compounds. A key intermediate in the synthesis of certain antiviral drugs is (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride, for which specific optical rotation has been reported.
| Compound Name | Formula | Specific Rotation ([α]) | Conditions |
| (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | C₆H₁₁NO·HCl | -26° to -32° | Not specified |
This table presents the specific optical rotation for a derivative of this compound. The data is indicative of the chiroptical properties of this family of compounds.
Circular dichroism (CD) spectroscopy provides more detailed structural information than optical rotation. A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of stereocenters and the conformational preferences of the molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of each atom.
This technique provides definitive proof of the relative and absolute configuration of all chiral centers in a molecule. For derivatives of this compound, particularly those developed as carbocyclic nucleoside analogues, X-ray crystallography has been crucial in confirming their designed stereochemistry and understanding their conformational preferences, which are critical for their biological activity.
While a specific crystal structure for this compound has not been detailed in the reviewed literature, the structural analysis of its derivatives has provided valuable insights. For instance, the X-ray analysis of carbobicyclic nucleoside analogues has confirmed the ribose-like conformation of the cyclopentene ring, which is believed to be important for their biological function.
| Parameter | Description | Typical Application for Derivatives |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. | Provides information about the arrangement of molecules in the crystal. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. | Allows for the precise determination of bond lengths, bond angles, and torsion angles. |
| Absolute Configuration | Determined using anomalous dispersion effects. | Unambiguously assigns the R/S configuration of each stereocenter. |
This table outlines the key parameters obtained from an X-ray crystallographic analysis and their importance in the structural elucidation of derivatives of this compound.
Computational Chemistry and Molecular Modeling of 4 Aminocyclopent 2 En 1 Ol
Conformational Analysis and Energy Landscapes of Stereoisomers
The conformational flexibility of the five-membered ring in 4-aminocyclopent-2-en-1-ol, combined with the different stereochemical arrangements of the amino and hydroxyl substituents, gives rise to a complex potential energy surface. The stereoisomers of this compound include (1R,4R), (1S,4S), (1R,4S), and (1S,4R) configurations. Each of these diastereomers can exist in various ring conformations, typically envelope and twist forms.
A systematic conformational search using methods like molecular mechanics (e.g., with MMFF or AMBER force fields) would be the initial step to identify all possible low-energy conformers for each stereoisomer. Subsequent geometry optimizations and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would provide more accurate relative energies.
The resulting energy landscape would reveal the most stable conformer for each stereoisomer and the energy barriers for interconversion between different conformers. Intramolecular hydrogen bonding between the amino and hydroxyl groups is expected to play a significant role in stabilizing certain conformations.
Table 1: Hypothetical Relative Energies of this compound Stereoisomer Conformers
| Stereoisomer | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C1-C2) |
| (1R,4R) | Envelope (C4-endo) | 0.00 | -65.2° |
| (1R,4R) | Twist (C3-C4) | 1.25 | 45.8° |
| (1S,4S) | Envelope (C4-endo) | 0.00 | 65.2° |
| (1S,4S) | Twist (C3-C4) | 1.25 | -45.8° |
| (1R,4S) | Envelope (C1-endo) | 0.50 | -175.1° |
| (1R,4S) | Twist (C5-C1) | 1.80 | 150.3° |
| (1S,4R) | Envelope (C1-endo) | 0.50 | 175.1° |
| (1S,4R) | Twist (C5-C1) | 1.80 | -150.3° |
Note: Data are illustrative and not from actual calculations.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of this compound. DFT calculations can be employed to determine a range of molecular properties.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions provides insights into the molecule's nucleophilic and electrophilic sites. The HOMO is likely to be localized on the nitrogen atom of the amino group and the double bond, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the double bond and the carbon atom bearing the hydroxyl group, suggesting these as potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution, highlighting the electron-rich regions (negative potential) around the nitrogen and oxygen atoms and electron-deficient regions (positive potential) near the hydrogen atoms of the amino and hydroxyl groups.
Table 2: Hypothetical Calculated Electronic Properties of (1R,4R)-4-Aminocyclopent-2-en-1-ol
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
| Global Hardness | 3.85 eV |
| Global Softness | 0.26 eV⁻¹ |
| Electrophilicity Index | 1.45 eV |
Note: Data are illustrative and not from actual calculations.
Reaction Mechanism Simulations and Transition State Characterization
Computational methods can be used to investigate the mechanisms of reactions involving this compound, such as N-acylation, O-alkylation, or reactions at the double bond. For a given reaction, the potential energy surface is explored to identify the reactants, products, intermediates, and, most importantly, the transition states.
Transition state structures are located using optimization algorithms that search for saddle points on the potential energy surface. The identity of a transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy for the reaction is determined by the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. These simulations provide detailed insights into the bond-forming and bond-breaking processes.
Molecular Dynamics Simulations of Intermolecular Interactions with Catalysts or Reagents
Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound and other molecules, such as catalysts or reagents, in a simulated solvent environment. These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions over time.
For example, an MD simulation could be used to study the interaction of a stereoisomer of this compound with the active site of an enzyme or with a chiral catalyst. The simulation would reveal the preferred binding modes, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the dynamics of the complex.
Analysis of the MD trajectories can provide information on the stability of the complex, the residence time of the substrate in the active site, and the conformational changes that occur upon binding. This information is crucial for understanding the basis of stereoselectivity in catalyzed reactions and for the rational design of new catalysts.
Table 3: Hypothetical Intermolecular Interaction Analysis from a Molecular Dynamics Simulation
| Interacting Pair | Interaction Type | Average Distance (Å) | Occupancy (%) |
| Substrate-NH₂ ... Catalyst-O | Hydrogen Bond | 2.9 | 85 |
| Substrate-OH ... Catalyst-N | Hydrogen Bond | 3.1 | 70 |
| Substrate-Cyclopentenyl ... Catalyst-Aromatic Ring | π-π Stacking | 3.5 | 40 |
Note: Data are illustrative and not from actual simulations.
Q & A
Basic: What are the common synthetic routes for 4-Aminocyclopent-2-en-1-ol, and how do reaction conditions influence yield?
This compound is typically synthesized via enantioselective methods, such as enzymatic catalysis. For example, Candida antarctica lipase B has been used to achieve high enantiomeric excess (e.g., 98% ee) in related cyclopentenol derivatives by kinetic resolution . Key steps include:
- Substrate preparation : Starting from cyclopentene derivatives with protected hydroxyl/amino groups.
- Catalyst selection : Lipases or transition-metal catalysts for stereocontrol.
- Reaction optimization : Solvent polarity (e.g., toluene vs. THF), temperature (25–40°C), and pH (neutral to mild acidic) significantly affect yield and selectivity.
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|
| C. antarctica B | Toluene | 30 | 98 | 45 | |
| Pd/C | THF | 25 | 80 | 60 |
Advanced: How can computational modeling resolve contradictions in stereochemical outcomes of this compound synthesis?
Discrepancies in stereoselectivity (e.g., cis vs. trans isomer ratios) often arise from competing reaction pathways. Methodological approaches :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways . For example, DFT studies on analogous cyclopentanol derivatives reveal that steric hindrance in the catalyst’s active site dictates enantioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates. Polar solvents stabilize zwitterionic transition states, altering product ratios .
- Data reconciliation : Compare experimental NMR/X-ray data with computed structures to validate models .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H NMR : Coupling constants (J values) between H2 and H3 protons confirm the double bond geometry (cis: J = 6–8 Hz; trans: J = 10–12 Hz) .
- ¹³C NMR : Chemical shifts at δ 60–70 ppm indicate hydroxyl and amino groups .
- IR : O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 113 for [M+H]⁺) validate purity .
Advanced: How does the bifunctional nature of this compound influence its reactivity in multicomponent reactions?
The amino and hydroxyl groups enable dual activation modes:
- Amino group : Participates in nucleophilic attacks (e.g., forming imines with aldehydes) .
- Hydroxyl group : Acts as a hydrogen-bond donor, directing regioselectivity in cycloadditions .
Case Study : In Diels-Alder reactions, the hydroxyl group stabilizes the endo transition state via H-bonding, increasing diastereomeric ratios (dr > 10:1) compared to non-hydroxylated analogs .
Basic: What safety protocols are essential when handling this compound?
- Toxicity : Classified as Category 4 for acute toxicity (oral, dermal, inhalation) .
- Handling : Use fume hoods, nitrile gloves, and PPE.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .
Advanced: How can kinetic studies improve the scalability of this compound synthesis?
- Rate-Limiting Step Analysis : Use stopped-flow NMR to identify bottlenecks (e.g., amine deprotection).
- Scale-Up DOE : Vary catalyst loading (5–20 mol%) and stirring rates (200–1000 rpm) to maintain reaction efficiency. For example, agitation >600 rpm prevents mass transfer limitations in biphasic systems .
- In Situ Monitoring : Raman spectroscopy tracks intermediate concentrations, enabling real-time adjustments .
Basic: What are the key differences between this compound and its structural analogs (e.g., 4-Aminobut-2-en-1-ol)?
| Property | This compound | 4-Aminobut-2-en-1-ol |
|---|---|---|
| Ring Strain | High (cyclopentane) | Low (linear chain) |
| Conformational Rigidity | Restricted | Flexible |
| Reactivity | Enhanced diastereoselectivity | Lower stereocontrol |
| Source: |
Advanced: What strategies mitigate racemization during this compound functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
